molecular formula C6H13ClF2N2 B6307158 [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2007919-82-4

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B6307158
CAS No.: 2007919-82-4
M. Wt: 186.63 g/mol
InChI Key: TZKIXRSPCJYDHG-JEDNCBNOSA-N
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Description

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 and a molecular weight of 223.0916 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and methyl groups, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-difluoro-1-methylpyrrolidine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .

Mechanism of Action

The mechanism of action of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride include:

  • Pyrrolidine
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to the presence of difluoro and methyl groups on the pyrrolidine ring, which confer specific chemical and biological properties. These substitutions enhance the compound’s stability, reactivity, and ability to interact with molecular targets, making it a valuable tool in scientific research .

Properties

CAS No.

2007919-82-4

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-4-6(7,8)2-5(10)3-9;/h5H,2-4,9H2,1H3;1H/t5-;/m0./s1

InChI Key

TZKIXRSPCJYDHG-JEDNCBNOSA-N

SMILES

CN1CC(CC1CN)(F)F.Cl.Cl

Isomeric SMILES

CN1CC(C[C@H]1CN)(F)F.Cl

Canonical SMILES

CN1CC(CC1CN)(F)F.Cl

Origin of Product

United States

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